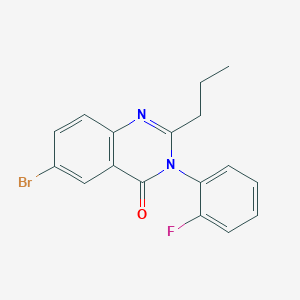![molecular formula C16H10F3IN2O B3533733 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B3533733.png)
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
Overview
Description
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . This particular compound has garnered interest due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one typically involves the following steps :
Starting Materials: The synthesis begins with anthranilic acid and acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Substitution: The trifluoromethylphenyl group is introduced at the 3rd position through a nucleophilic substitution reaction.
Cyclization: The final step involves cyclization to form the quinazolinone ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions :
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom at the 6th position can be substituted with other groups using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one has several scientific research applications :
Chemistry: It is used as a building block for synthesizing other biologically active quinazolinone derivatives.
Biology: The compound has shown potential as an anticancer agent, with activity against various cancer cell lines.
Medicine: It is being investigated for its antiviral properties, particularly against influenza viruses.
Industry: The compound’s unique chemical structure makes it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets :
Anticancer Activity: The compound inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation.
Antiviral Activity: It interferes with viral replication by inhibiting key enzymes involved in the viral life cycle.
Comparison with Similar Compounds
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one can be compared with other quinazolinone derivatives :
Similar Compounds: Other quinazolinone derivatives include 4-anilinoquinazolines and indolo-quinazolines.
Uniqueness: The presence of the iodine atom at the 6th position and the trifluoromethylphenyl group at the 3rd position gives this compound unique biological activities and chemical properties.
Properties
IUPAC Name |
6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3IN2O/c1-9-21-13-7-6-10(20)8-11(13)15(23)22(9)14-5-3-2-4-12(14)16(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODTASHYXEMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3533656.png)
![5-({[(5-BROMONAPHTHALEN-1-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOIC ACID](/img/structure/B3533661.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B3533686.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide](/img/structure/B3533711.png)
![4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B3533718.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3533731.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3533746.png)
![4-chloro-3-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3533756.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3533760.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(isobutyrylamino)benzamide](/img/structure/B3533767.png)
![N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3533770.png)
